5-Aminoisophthalate Mixed-Linker MOF Outperforms Parent MOF-808 in Catalytic DMNP Hydrolysis
In a mixed-linker MOF system based on MOF-808, incorporation of 5-aminoisophthalic acid (the free acid analog of the target compound) at 20% linker composition yielded a catalyst that outperformed the parent MOF-808 sample in hydrolyzing dimethyl 4-nitrophenyl phosphate (DMNP), a nerve agent simulant. The 20% 5-aminoisophthalic acid-MOF-808 sample gave the highest reaction rate among all tested compositions, including the unmodified parent framework [1]. This demonstrates that the 5-amino functional group confers catalytic enhancement not achievable with the standard trimesate linker alone.
| Evidence Dimension | Catalytic hydrolysis rate of DMNP (nerve agent simulant) |
|---|---|
| Target Compound Data | 20% 5-aminoisophthalic acid-MOF-808: highest rate among all samples tested |
| Comparator Or Baseline | Parent MOF-808 (0% 5-aminoisophthalic acid): lower hydrolysis rate |
| Quantified Difference | Out-performed parent sample; up to 25% linker incorporation achieved |
| Conditions | Mixed-linker MOF-808 synthesis; DMNP hydrolysis assay; compared across 0-25% 5-aminoisophthalic acid incorporation |
Why This Matters
This quantitative performance superiority in catalytic degradation of a chemical warfare agent simulant provides a verifiable rationale for selecting 5-aminoisophthalate-derived linkers over unfunctionalized trimesate linkers in MOF-based catalyst development.
- [1] Huxford, R. C. (2023). Stable metal organic frameworks for the catalytic destruction of chemical warfare agents. PhD Thesis, University of St Andrews. View Source
